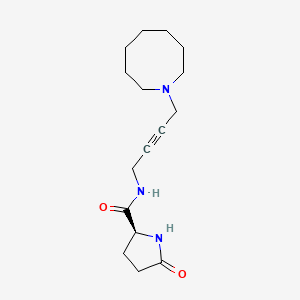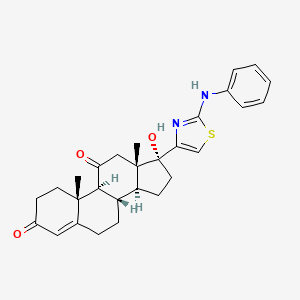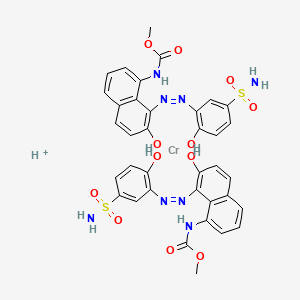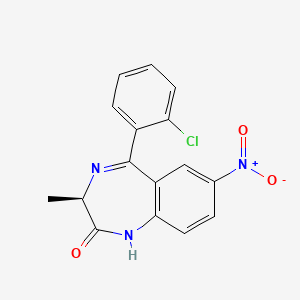
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetyl group, a chloro-nitrophenyl moiety, and an L-cysteine backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2-chloro-4-nitrophenyl group. The reaction conditions often require anhydrous environments and the use of specific solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2). The process may also involve the use of catalysts and reagents like sodium benzophenone ketyl for THF distillation or calcium hydride for CH2Cl2 distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, particularly in the context of drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and the chloro-nitrophenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The L-cysteine backbone facilitates the compound’s incorporation into biological systems, enhancing its efficacy and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(2-chloro-4-nitrophenyl)-D-cysteine: A stereoisomer with similar properties but different biological activity.
N-Acetyl-S-(2-bromo-4-nitrophenyl)-L-cysteine: A brominated analog with distinct reactivity and applications.
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-homocysteine: A homolog with an extended carbon chain, affecting its chemical and biological behavior.
Uniqueness
N-Acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
305-40-8 |
|---|---|
Formule moléculaire |
C11H11ClN2O5S |
Poids moléculaire |
318.73 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H11ClN2O5S/c1-6(15)13-9(11(16)17)5-20-10-3-2-7(14(18)19)4-8(10)12/h2-4,9H,5H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
Clé InChI |
DGTXBKWEIIAZCI-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


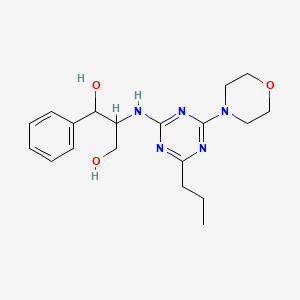
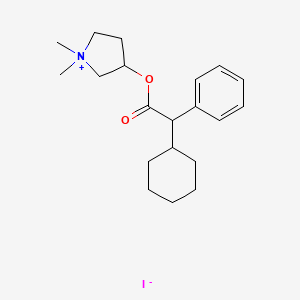


![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
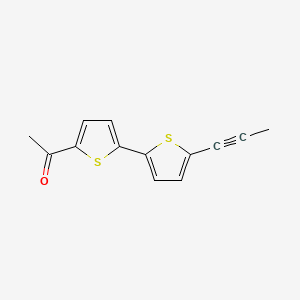
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
